1-Iodo-3,5-bis(trifluoromethyl)benzene
Overview
Description
1-Iodo-3,5-bis(trifluoromethyl)benzene is a halogenated hydrocarbon with the molecular formula C8H3F6I. It is characterized by the presence of iodine and two trifluoromethyl groups attached to a benzene ring. This compound is known for its unique chemical properties and is used in various scientific research applications .
Mechanism of Action
Target of Action
1-Iodo-3,5-bis(trifluoromethyl)benzene is a halogenated hydrocarbon It’s known that halogenated hydrocarbons generally interact with various biological molecules, altering their function and potentially leading to toxic effects .
Mode of Action
It’s known to be used in the preparation of [bis(trifluoroacetoxy)iodo]perfluoroalkanes . It may also be used to investigate the fragmentation reactions of (E)- and (Z)-2-methylbuten-1-yl(aryl)iodonium triflates .
Biochemical Pathways
Its use in the preparation of other compounds suggests that it may play a role in various chemical reactions and pathways .
Result of Action
As a halogenated hydrocarbon, it may have various effects depending on its specific interactions with biological molecules .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and presence of other chemicals can affect its reactivity and interactions with biological targets. It’s important to note that this compound should be handled with care, as it is classified as a combustible liquid and can cause skin and eye irritation .
Preparation Methods
1-Iodo-3,5-bis(trifluoromethyl)benzene can be synthesized through several methods. One common synthetic route involves the iodination of 3,5-bis(trifluoromethyl)benzene using iodine and a suitable oxidizing agent. The reaction is typically carried out under controlled conditions to ensure the selective introduction of the iodine atom at the desired position on the benzene ring . Industrial production methods may involve similar processes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Iodo-3,5-bis(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various products, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of 3,5-bis(trifluoromethyl)benzene.
Scientific Research Applications
1-Iodo-3,5-bis(trifluoromethyl)benzene is used in a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
1-Iodo-3,5-bis(trifluoromethyl)benzene can be compared with other similar compounds, such as:
1,3-Bis(trifluoromethyl)-5-bromobenzene: Similar structure but with a bromine atom instead of iodine.
4-Iodobenzotrifluoride: Contains a single trifluoromethyl group and an iodine atom.
2,5-Bis(trifluoromethyl)bromobenzene: Similar structure with bromine and trifluoromethyl groups.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both iodine and trifluoromethyl groups, which confer distinct chemical properties and reactivity .
Biological Activity
1-Iodo-3,5-bis(trifluoromethyl)benzene, a halogenated hydrocarbon, has garnered attention in various scientific fields due to its unique chemical properties and potential biological activities. This article delves into the compound's biological activity, synthesis, mechanisms of action, and its applications in research and medicine.
- Molecular Formula : CHFI
- Molecular Weight : 340.01 g/mol
- Density : 1.919 g/cm³
- Boiling Point : 62°C to 64°C (12 mmHg)
- Flash Point : 74°C (165°F)
- Solubility : Slightly soluble in water
This compound is primarily recognized for its role as a precursor in the synthesis of various biologically active compounds. Its mechanism of action can be summarized as follows:
- Target of Action : The compound interacts with various biological molecules due to its halogenated structure.
- Mode of Action : It is utilized in the preparation of complex organic molecules and radiolabeled compounds for imaging purposes. This suggests that it may influence biochemical pathways through its derivatives.
- Environmental Influence : Factors such as temperature, pH, and the presence of other chemicals can significantly affect its reactivity and interactions with biological targets .
Biological Activity
The biological activity of this compound has been explored in various studies, particularly in relation to its potential as an inhibitor against specific pathogens.
Case Studies
-
Inhibition of Mycobacterium tuberculosis :
A study investigated the synthesis of compounds based on this compound aimed at inhibiting Mycobacterium tuberculosis thymidylate kinase (TMPK). Several derivatives exhibited significant inhibitory activity against M. tuberculosis, with some showing a minimum inhibitory concentration (MIC) as low as 35 µM against the avirulent strain H37Ra . -
Cytochrome P450 Inhibition :
Another study highlighted that structurally similar compounds to this compound could act as inhibitors of cytochrome P450 enzymes. This inhibition is crucial for understanding drug metabolism and potential toxicities associated with concurrent drug therapies.
Synthesis and Applications
The compound serves as a versatile building block in organic synthesis. It has been utilized in:
- Drug Development : Investigated for creating radiolabeled compounds for diagnostic imaging and therapeutic applications.
- Chemical Research : Employed in synthesizing specialty chemicals with unique properties due to its trifluoromethyl groups which enhance lipophilicity and metabolic stability .
Research Findings Summary Table
Properties
IUPAC Name |
1-iodo-3,5-bis(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F6I/c9-7(10,11)4-1-5(8(12,13)14)3-6(15)2-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDPIZIZDKPFXLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)I)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F6I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50348146 | |
Record name | 1-Iodo-3,5-bis(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50348146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
328-73-4 | |
Record name | 1-Iodo-3,5-bis(trifluoromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=328-73-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Iodo-3,5-bis(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50348146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Bis(trifluoromethyl)-5-iodobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A1: The research suggests that the effectiveness of organoiodides in this specific reaction is linked to their ability to act as Lewis bases towards the (TMS)3SiNTf2 catalyst. [] Essentially, the organoiodide is thought to interact with the catalyst, forming a new complex that is more reactive and less sterically hindered, thereby promoting the third aldol addition.
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